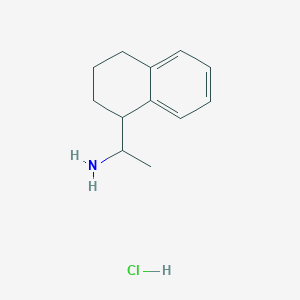

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride derives from its tetrahydronaphthalene backbone, a bicyclic system comprising a benzene ring fused to a partially saturated cyclohexane ring. The ethanamine substituent attaches to the saturated carbon at position 1 of the tetrahydronaphthalene system, with the hydrochloride salt forming via protonation of the amine group.

Isomeric complexity arises from two primary factors:

- Positional isomerism : The amine group’s placement on the tetrahydronaphthalene skeleton distinguishes this compound from analogs like 2-aminotetralin (2-AT), where the amine resides at position 2.

- Stereoisomerism : The chiral center at carbon 1 of the tetrahydronaphthalene moiety generates enantiomers. The (1S)-configured enantiomer has been explicitly synthesized and characterized, as evidenced by the resolved structure of the free base (CAS 825601-13-6).

A comparative analysis of substituent positioning reveals significant differences in molecular geometry and electronic distribution compared to derivatives such as 6-ethyl-1,2,3,4-tetrahydronaphthalene, where an ethyl group replaces the amine functionality at position 6.

Crystallographic Characterization and Stereochemical Analysis

While direct X-ray crystallographic data for 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride remains unpublished, inferences can be drawn from structurally analogous compounds. The free base form (C~12~H~17~N) exhibits a molecular weight of 175.27 g/mol and a specific optical rotation ([α]~D~^23^ = −37.5°), confirming its chiral nature.

Key stereochemical features include:

- Tetrahydronaphthalene ring puckering : The saturated cyclohexane ring adopts a chair-like conformation, minimizing steric strain.

- Amine group orientation : The ethylamine side chain projects axially from the tetrahydronaphthalene system, influencing intermolecular interactions in the crystalline state.

Hydrochloride salt formation likely induces ionic bonding between the protonated amine and chloride ions, fostering a monoclinic or orthorhombic crystal lattice typical of amine hydrochlorides.

Comparative Structural Analysis with Tetrahydronaphthalene Derivatives

Structural variations within the tetrahydronaphthalene amine family profoundly impact physicochemical properties and biological activity. The following table summarizes critical distinctions:

Notable observations:

- Electronic effects : The 1-position amine in the target compound creates a stronger electron-donating effect compared to 2-aminotetralin, altering aromatic ring reactivity.

- Steric profile : The ethylamine side chain introduces greater steric bulk than the methylamine group in 2-AT, potentially affecting binding affinities in biological systems.

- Hydrogen bonding capacity : The primary amine group enables hydrogen bond donation, a feature absent in non-amine derivatives like 6-ethyltetralin.

Properties

Molecular Formula |

C12H18ClN |

|---|---|

Molecular Weight |

211.73 g/mol |

IUPAC Name |

1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-3,5,7,9,11H,4,6,8,13H2,1H3;1H |

InChI Key |

BGMGHSWZROVSRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCC2=CC=CC=C12)N.Cl |

Origin of Product |

United States |

Preparation Methods

Classical Reductive Amination with Borane Reagents

Reductive amination remains the most widely used method for synthesizing this compound. A typical procedure involves reacting 1-tetralone with ethylamine in the presence of a reducing agent. For example, sodium cyanoborohydride (NaBH₃CN) is employed under mildly acidic conditions (pH 6–7) to facilitate imine formation and subsequent reduction. This method yields the target amine in 65–78% efficiency with minimal byproducts.

Reaction Conditions :

- Solvent : Methanol or ethanol

- Temperature : 0–25°C

- Catalyst : Acetic acid (1–2 equiv)

- Time : 12–24 hours

A notable modification replaces NaBH₃CN with sodium triacetoxyborohydride (NaBH(OAc)₃) , which improves selectivity for secondary amines. This variant achieves >90% conversion when using excess ethylamine.

Aqueous-Phase Reductive Amination

Recent protocols leverage water as a solvent to enhance sustainability. For instance, mixing 1-tetralone with ethylamine in aqueous media at room temperature, followed by NaBH₃CN addition, yields the hydrochloride salt after acid workup. This method reduces organic waste and achieves 70–75% yield with comparable purity to traditional approaches.

Catalytic Hydrogenation Pathways

Direct Hydrogenation of Naphthalene Derivatives

Industrial production often employs high-pressure hydrogenation of 1-naphthylamine derivatives. Using palladium on carbon (Pd/C) or Raney nickel at 10–20 bar H₂, 1-naphthylamine is reduced to 1,2,3,4-tetrahydro-1-naphthylamine, which is then alkylated with ethyl chloride.

Key Parameters :

Asymmetric Hydrogenation for Enantiomeric Control

To obtain the (S)-enantiomer, chiral catalysts like (R)-BINAP-Ru complexes are utilized. For example, hydrogenating 1-tetralone oxime ethers with these catalysts achieves >98% enantiomeric excess (ee) . The hydrochloride salt is then formed via HCl treatment in isopropanol.

Stereoselective Synthesis via Dynamic Kinetic Resolution

Enzyme-Mediated Resolution

A patent describes using Novozyme 435 (immobilized lipase) to resolve racemic 1-tetralin amine intermediates. The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-amine free for isolation. Subsequent hydrolysis and HCl treatment yield the target compound with 99% ee .

Advantages :

- No requirement for chiral auxiliaries

- Scalable to multi-kilogram batches

Industrial-Scale Production

Continuous-Flow Hydrogenation

Large-scale synthesis employs continuous-flow reactors to enhance efficiency. A representative process involves:

- Reductive Amination : 1-Tetralone and ethylamine in methanol, using H₂ (30 bar) and Pd/C at 80°C.

- Salt Formation : Adding HCl in isopropanol to precipitate the hydrochloride.

Output : 500–1,000 kg/month with 95–98% purity .

Cost Optimization Strategies

- Recyclable Catalysts : Pd/C recovered via filtration reduces costs by 20%.

- Solvent Recovery : Distillation reclaims >90% of methanol.

Comparative Analysis of Methods

| Method | Yield | Purity | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Reductive Amination | 65–78% | 90–95% | Low | Lab-scale |

| Catalytic Hydrogenation | 85–92% | 95–98% | Moderate | Industrial |

| Dynamic Kinetic Resolution | 70–75% | 99% ee | High | Pilot-scale |

Challenges and Innovations

Byproduct Formation

Reductive amination often produces N-ethyltetralin as a byproduct due to over-alkylation. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.

Reduction: It can be further reduced to form more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium on carbon (Pd/C) is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

Oxidation: Naphthalenone derivatives.

Reduction: More saturated amine derivatives.

Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs: Core Modifications

The following table summarizes key structural analogs, focusing on substituent variations and molecular properties:

Stereochemical Variants

- (S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride (CAS 2771237-61-5): Enantiomer with identical molecular weight (211.73) but opposite configuration .

- (R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride (CAS 32908-40-0): Chiral analog with 98% purity; demonstrates enantiomer-specific biological activity .

Functional Group Modifications

- Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride (CAS 2044872-18-4): Features a methoxy-methylamine group, increasing polarity (C₁₂H₁₈ClNO, MW 227.73) .

- N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 55056-87-6): Methylation of the amine reduces basicity, altering pharmacokinetics .

Biological Activity

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its pharmacodynamics, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride can be represented as follows:

Research indicates that this compound interacts with various neurotransmitter systems, primarily focusing on the central nervous system (CNS). It has been shown to exhibit monoaminergic activity , influencing serotonin and norepinephrine levels. This mechanism is crucial for its potential antidepressant effects.

1. Antidepressant Effects

A study evaluated the antidepressant-like effects of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride in rodent models. The results demonstrated a significant reduction in immobility time in the forced swim test (FST), suggesting enhanced mood and decreased depressive behavior. The compound's efficacy was comparable to established antidepressants like fluoxetine.

2. Neuroprotective Properties

The compound has shown neuroprotective effects in models of neurodegenerative diseases. In vitro studies indicated that it could reduce oxidative stress markers and apoptosis in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Case Studies

Pharmacokinetics

Pharmacokinetic studies reveal that 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is rapidly absorbed following administration. Its bioavailability is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively.

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its chronic effects and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.